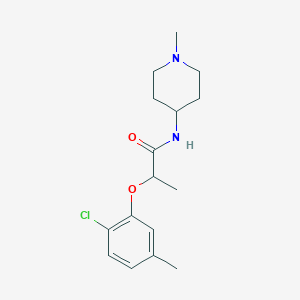![molecular formula C14H21BrN2O2 B4938526 2-(4-bromo-3,5-dimethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B4938526.png)
2-(4-bromo-3,5-dimethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-3,5-dimethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BDAEA and has been synthesized using different methods.
作用机制
The mechanism of action of BDAEA is not fully understood. However, it has been suggested that BDAEA inhibits the activity of enzymes involved in the production of pro-inflammatory cytokines and chemokines. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the upregulation of antioxidant enzymes.
Biochemical and Physiological Effects:
BDAEA has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which reduces inflammation. BDAEA also activates the Nrf2 pathway, which leads to the upregulation of antioxidant enzymes. This protects cells from oxidative damage. In addition, BDAEA has been found to inhibit the growth and proliferation of cancer cells.
实验室实验的优点和局限性
BDAEA has several advantages for lab experiments. It is easy to synthesize and purify, which makes it readily available for research purposes. BDAEA has also been found to be relatively stable, which allows for long-term storage. However, there are limitations to using BDAEA in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be considered.
未来方向
There are several future directions for the research on BDAEA. One potential application is in the treatment of inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential side effects. BDAEA may also have applications in the development of new anticancer drugs. Additionally, BDAEA can be used as a starting point for the synthesis of new compounds with improved properties. Further research is needed to fully explore the potential applications of BDAEA in various fields of scientific research.
Conclusion:
In conclusion, BDAEA is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method is relatively simple, and it has been found to have anti-inflammatory, antioxidant, and anticancer properties. BDAEA has several advantages for lab experiments, but there are also limitations that need to be considered. Further research is needed to fully explore the potential applications of BDAEA and to understand its mechanism of action.
合成方法
The synthesis of BDAEA involves the reaction of 2-(4-bromo-3,5-dimethylphenoxy) ethylamine with ethyl chloroacetate in the presence of sodium hydride. The reaction is carried out in anhydrous tetrahydrofuran (THF) at room temperature. The resulting product is then purified using column chromatography, which yields BDAEA in high purity.
科学研究应用
BDAEA has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. BDAEA has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a promising candidate for the treatment of inflammatory diseases. It has also been shown to have antioxidant activity, which can protect cells from oxidative damage. In addition, BDAEA has been found to have anticancer properties, as it inhibits the growth and proliferation of cancer cells.
属性
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2/c1-10-7-12(8-11(2)14(10)15)19-9-13(18)16-5-6-17(3)4/h7-8H,5-6,9H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSQRKSHEOLXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
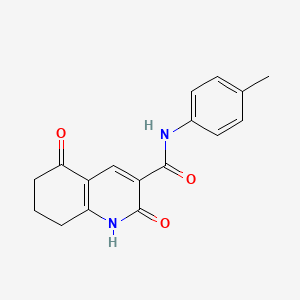
![methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]propanoate](/img/structure/B4938459.png)

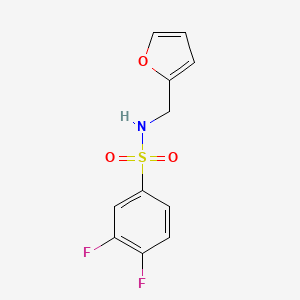
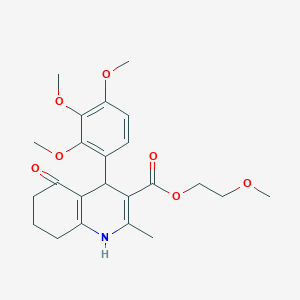
![ethyl 3-{[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]amino}-3-oxopropanoate](/img/structure/B4938478.png)
![{(2R)-1-[(3-ethyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}methanol](/img/structure/B4938490.png)
![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(1H-imidazol-1-yl)-1-propanamine](/img/structure/B4938495.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide](/img/structure/B4938503.png)
![2-(4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B4938512.png)
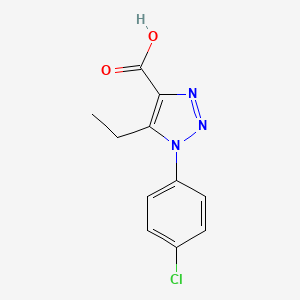
![4-anilino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4938522.png)
![2-[benzyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amino]ethanol](/img/structure/B4938530.png)
